

Comparative study of LiF vs. MgF₂ for VUV optical windows

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lithium fluoride

Cat. No.: B3432413

[Get Quote](#)

A Comparative Guide to LiF and MgF₂ for V-UV Optical Windows

For researchers, scientists, and professionals in drug development, the selection of appropriate optical materials is paramount for the accuracy and reliability of experimental setups. In the vacuum ultraviolet (VUV) spectrum, material choice becomes even more critical due to the high energy of photons and the absorption characteristics of most substances. **Lithium Fluoride** (LiF) and Magnesium Fluoride (MgF₂) are two of the most common materials used for VUV optical windows. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the optimal material for your application.

Executive Summary

Lithium Fluoride is distinguished by its superior transmission in the deep and vacuum UV, extending down to approximately 104 nm, the shortest cutoff wavelength of any common optical material.^{[1][2]} This makes it indispensable for applications requiring the highest VUV throughput, such as at the hydrogen Lyman-alpha line (121.6 nm).^{[3][4]} However, LiF is softer, more susceptible to thermal shock, and slightly hygroscopic.^{[2][5]}

Magnesium Fluoride, conversely, offers a balance of good VUV transmission (down to about 110-120 nm) and excellent mechanical and environmental stability.^{[6][7]} It is a harder, more durable material, resistant to thermal shock, mechanical stress, and moisture, making it suitable for more demanding environments.

Quantitative Data Comparison

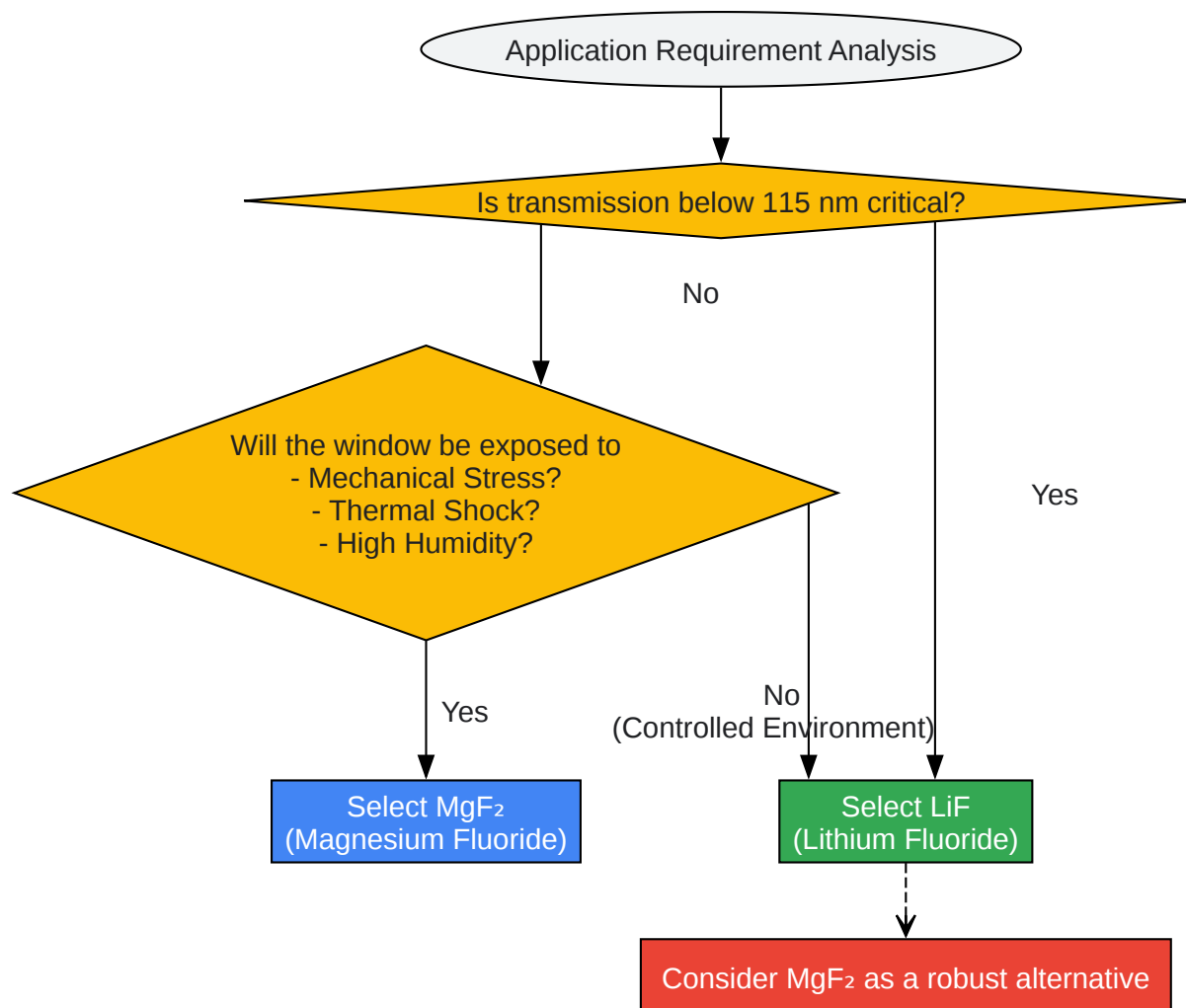
The following table summarizes the key optical, mechanical, thermal, and physical properties of LiF and MgF₂ to facilitate a direct comparison.

Property	Lithium Fluoride (LiF)	Magnesium Fluoride (MgF ₂)
Optical Properties		
Transmission Range	0.104 - 7.0 μm [1]	0.11 - 7.0 μm [6] [7]
VUV Cutoff Wavelength	~104 nm [1] [2]	~110-120 nm [6]
Refractive Index (n)	1.44 @ 150 nm, 1.624 @ 120 μm [5] [8]	1.413 @ 220 nm, ~1.38 @ 1 μm [4] [7]
Birefringence	Isotropic (none)	Birefringent (Tetragonal crystal structure) [6]
Mechanical Properties		
Knoop Hardness (kg/mm ²)	102 [5]	415 [4] [9]
Young's Modulus (GPa)	64.97 [5]	138 [4] [9]
Durability	Softer, requires careful handling [10]	Hard, scratch-resistant, durable [7] [11]
Thermal Properties		
Coefficient of Thermal Expansion (CTE) (10 ⁻⁶ /°C)	37 [12]	13.7 (parallel to c-axis), 8.9 (perpendicular) [4]
Melting Point	870°C [1] [2]	1255°C [4]
Thermal Shock Resistance	Sensitive to thermal shock [5]	High resistance to thermal shock [6]
Physical & Chemical Properties		
Density (g/cm ³)	2.64 [1] [5]	3.18 [4]
Water Solubility / Hygroscopicity	Slightly hygroscopic; attacked by moisture at 400°C [5]	Non-hygroscopic, chemically stable, resistant to water
Chemical Stability	Good under normal conditions	Excellent, chemically inert [6]
Cost		

Relative Cost	Generally comparable to or slightly more expensive than MgF_2 [13] [14]	Generally comparable to or slightly less expensive than LiF [13]
---------------	--	---

Logical Selection Workflow

The choice between LiF and MgF_2 is primarily driven by the specific requirements of the application, balancing the need for ultimate VUV transmission against demands for durability and environmental stability.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting between LiF and MgF₂.

Experimental Protocols

Detailed and standardized methodologies are crucial for verifying the performance of optical materials. Below are protocols for key experiments.

VUV Transmittance Measurement

Objective: To determine the percentage of incident VUV light that passes through the optical window at various wavelengths.

Methodology: VUV Spectrophotometry

Apparatus:

- **Light Source:** Deuterium lamp or synchrotron radiation source, providing a continuous spectrum in the VUV range.[1]
- **Monochromator:** A Seya-Namioka or similar VUV-optimized monochromator with a diffraction grating to select specific wavelengths.[1]
- **Sample Chamber:** A high-vacuum chamber (pressure $< 10^{-5}$ Torr) to eliminate atmospheric absorption, equipped with a holder for the optical window.
- **Detector:** A photomultiplier tube (PMT) with a scintillator coating (e.g., sodium salicylate) or a solar-blind PMT.
- **Optical Path:** The entire path from the source to the detector must be evacuated.[15]

Procedure:

- **System Evacuation:** Evacuate the entire optical system to the required vacuum level.
- **Reference Scan (I_0):** With the sample holder empty, scan the desired VUV wavelength range (e.g., 100 nm to 200 nm) and record the intensity of the light reaching the detector at each wavelength. This is the incident light intensity (I_0).
- **Sample Mounting:** Vent the sample chamber, mount the LiF or MgF₂ window in the holder, and re-evacuate the system.
- **Sample Scan (I):** Perform the same wavelength scan as in step 2, recording the intensity of light transmitted through the sample (I).

- Calculation: The transmittance (T) in percent is calculated at each wavelength using the formula: $T(\%) = (I / I_0) * 100$
- Data Analysis: Plot Transmittance (%) vs. Wavelength (nm) to obtain the transmission spectrum. The cutoff wavelength is typically defined as the point where transmittance drops to 10%.

Refractive Index Determination

Objective: To measure the refractive index of the material as a function of wavelength in the VUV region.

Methodology: Minimum Deviation Goniometry

Apparatus:

- A goniometer-spectrometer system housed within a vacuum chamber.[\[6\]](#)
- A VUV light source and monochromator (as described above).
- A prism fabricated from the material under test (LiF or MgF₂).
- An angle-measuring system (e.g., rotary encoder) with high precision.

Procedure:

- Setup: Mount the prism on the goniometer's rotary table inside the vacuum chamber. Evacuate the system.
- Alignment: Direct a monochromatic VUV beam from the monochromator onto one face of the prism.
- Angle of Minimum Deviation (δ_{\min}): Rotate the prism and the detector arm of the goniometer. For any given wavelength, there is a unique angle of incidence where the deviation angle of the transmitted beam is at a minimum. This angle (δ_{\min}) is measured.[\[6\]](#)
- Prism Angle (α): The apex angle of the prism (α) must be precisely measured beforehand, typically using the same goniometer.

- **Wavelength Scan:** Repeat the measurement of the minimum deviation angle for each wavelength of interest in the VUV range.
- **Calculation:** The refractive index (n) at each wavelength (λ) is calculated using the formula:
$$n(\lambda) = [\sin((\alpha + \delta_{\min}(\lambda))/2)] / [\sin(\alpha/2)]$$
- **Data Analysis:** Plot Refractive Index (n) vs. Wavelength (nm) to create a dispersion curve for the material.

Hardness Testing

Objective: To quantify the material's resistance to localized plastic deformation.

Methodology: Knoop Microhardness Test (per ASTM C730/E384)

Apparatus:

- A calibrated microhardness tester equipped with a Knoop diamond indenter.^{[7][16]}
- A microscope with a calibrated filar eyepiece for measuring the indentation.

Procedure:

- **Sample Preparation:** The surface of the optical window must be flat, smooth, and highly polished to ensure an accurate indentation.^[7]
- **Indentation:**
 - Place the sample securely on the tester's stage.
 - Apply a predetermined test load (e.g., 100 gf) through the Knoop indenter onto the sample surface.^[5]
 - Maintain the load for a specified dwell time (typically 10-15 seconds).^[5]
- **Measurement:** After removing the load, use the microscope to measure the length of the long diagonal (d) of the rhombic-shaped indentation.

- **Calculation:** The Knoop Hardness Number (KHN or HK) is calculated using the formula: $HK = F / (d^2 * c)$ where F is the applied load (in kgf), d is the long diagonal length (in mm), and c is the indenter constant (0.07028).
- **Replication:** Perform multiple indentations at different locations on the surface and average the results to ensure statistical reliability.

Thermal Shock Resistance

Objective: To assess the material's ability to withstand rapid and extreme changes in temperature without fracturing.

Methodology: Quench Test (adapted from standards like ASTM C1525)

Apparatus:

- A programmable high-temperature oven.
- A water bath maintained at a constant room temperature (e.g., 20°C).
- Tongs for rapid transfer of the sample.
- Inspection microscope or visual aids.

Procedure:

- **Initial Inspection:** Carefully inspect the optical window for any pre-existing flaws, cracks, or chips.
- **Heating:** Place the sample in the oven and heat it to a predetermined temperature (e.g., ΔT of 50°C above ambient). Allow it to soak for a sufficient time (e.g., 15-30 minutes) to reach thermal equilibrium.[\[17\]](#)
- **Quenching:** Rapidly remove the sample from the oven and immediately immerse it in the room-temperature water bath.[\[17\]](#) The transfer time should be minimal (< 5 seconds).
- **Post-Quench Inspection:** After the sample has cooled, remove it from the water, dry it, and meticulously inspect it for any signs of cracking, chipping, or catastrophic failure.

- Incremental Testing: If the sample survives, repeat the test, increasing the oven temperature in increments (e.g., ΔT of 10°C or 20°C).
- Failure Point: The critical temperature differential (ΔT_c) is the lowest temperature difference at which failure is observed. This value serves as a quantitative measure of the material's thermal shock resistance.

Hygroscopicity Assessment

Objective: To quantitatively measure the material's tendency to absorb moisture from the atmosphere.

Methodology: Dynamic Vapor Sorption (DVS)

Apparatus:

- A Dynamic Vapor Sorption (DVS) analyzer, which includes a microbalance, a humidity and temperature-controlled sample chamber, and a controlled flow of wet and dry gas (typically nitrogen).

Procedure:

- Sample Preparation: Place a clean, dry sample of the material on the DVS microbalance.
- Drying: Dry the sample in the chamber under a stream of dry nitrogen (0% Relative Humidity, RH) until its mass stabilizes. This establishes the dry mass (m_{dry}).
- Sorption Isotherm:
 - Increase the relative humidity in the chamber in predefined steps (e.g., from 0% to 90% RH in 10% increments).
 - At each step, the system holds the RH constant until the sample's mass equilibrates (i.e., the rate of mass change falls below a set threshold).[\[18\]](#)
 - The mass change at each RH step is continuously recorded.

- Desorption Isotherm (Optional): After reaching the maximum RH, the humidity can be decreased in steps back to 0% RH to measure the desorption process and observe any hysteresis.
- Calculation and Analysis:
 - The mass change (%) at each RH level is calculated as: $\text{Mass Change (\%)} = [(m_{\text{eq}} - m_{\text{dry}}) / m_{\text{dry}}] * 100$ where m_{eq} is the equilibrium mass at a given RH.
 - Plot the Mass Change (%) versus Relative Humidity (%) to generate a moisture sorption isotherm. The steepness of the curve and the total mass gained indicate the degree of hygroscopicity.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. infinitalab.com [infinitalab.com]
- 6. journals.ioffe.ru [journals.ioffe.ru]
- 7. matestlabs.com [matestlabs.com]
- 8. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 9. keystonecompliance.com [keystonecompliance.com]
- 10. Measurement of the refractive index using a goniometric system: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 11. store.astm.org [store.astm.org]
- 12. aqualab.com [aqualab.com]

- 13. standards.iteh.ai [standards.iteh.ai]
- 14. solutions.bocsci.com [solutions.bocsci.com]
- 15. researchgate.net [researchgate.net]
- 16. infinitalab.com [infinitalab.com]
- 17. arlweb.msha.gov [arlweb.msha.gov]
- 18. mt.com [mt.com]
- 19. particletechlabs.com [particletechlabs.com]
- To cite this document: BenchChem. [Comparative study of LiF vs. MgF2 for VUV optical windows]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432413#comparative-study-of-lif-vs-mgf2-for-vuv-optical-windows]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com